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(1S,2R)-2-Aminocyclobutan-1-ol
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Overview
Description
(1S,2R)-2-Aminocyclobutan-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique four-membered cyclobutane ring structure, which includes an amino group and a hydroxyl group in specific stereochemical configurations. The compound’s stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through or by using methods.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For instance, the hydroxyl group can be introduced via hydroboration-oxidation, while the amino group can be added through reductive amination.
Industrial Production Methods: Industrial production of this compound often employs enantioselective synthesis techniques to ensure high enantiomeric purity. This can involve the use of chiral catalysts or chiral auxiliaries to direct the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Aminocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
(1S,2R)-2-Aminocyclobutan-1-ol is being investigated for its potential as a pharmaceutical intermediate. Its structural properties enable it to act as a building block for synthesizing more complex molecules that may exhibit therapeutic effects.
Research has identified several biological activities associated with this compound:
- Neuroprotective Effects: Studies suggest that this compound may protect neurons from excitotoxic damage, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antitumor Activity: Preliminary findings indicate that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse chemical entities.
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results showed a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Study 2: Antitumor Activity
Recent research indicated that derivatives of this compound exhibit notable antitumor properties against various cancer cell lines. The mechanisms involve:
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
Table: Antitumor Activity of Related Cyclobutane Derivatives
Compound Name | Cell Line | GI50 (μM) | IC50 (μM) | Mechanism of Action |
---|---|---|---|---|
Compound A | MDA-MB-231 | 0.80 | 0.88 | Induction of apoptosis |
Compound B | BT-549 | 0.60 | 0.97 | Cell cycle arrest |
Compound C | Hs 578T | 1.06 | 1.23 | Apoptosis induction |
Mechanism of Action
The mechanism of action of (1S,2R)-2-Aminocyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
(1S,2S)-2-Aminocyclobutan-1-ol: A diastereomer with different stereochemistry.
(1R,2S)-2-Aminocyclobutan-1-ol: Another diastereomer with distinct spatial arrangement.
2-Aminocyclopentanol: A similar compound with a five-membered ring instead of a four-membered ring.
Uniqueness: (1S,2R)-2-Aminocyclobutan-1-ol is unique due to its specific (1S,2R) stereochemistry, which imparts distinct chemical and biological properties
Biological Activity
(1S,2R)-2-Aminocyclobutan-1-ol is a cyclic amino alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a four-membered cyclobutane ring with an amino group and a hydroxyl group, which are crucial for its interactions with biological targets.
- Molecular Formula : C4H9NO
- Molecular Weight : 87.12 g/mol
- Structure : The compound is characterized by a cyclobutane ring with an amino and hydroxyl group in a specific stereochemical configuration.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation, survival, and differentiation.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Enzyme Interaction : The compound can alter enzyme activities by binding to their active sites, potentially affecting metabolic pathways.
- Pharmacological Potential : Ongoing studies are exploring its role as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer .
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of this compound in models of neurodegeneration. Findings indicated that the compound could enhance neuronal survival under stress conditions, highlighting its promise for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1S,2R)-2-aminocyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBWWIWJCCING-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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